molecular formula C14H13N3OS B14381777 N-(2-Amino-5-benzoylphenyl)thiourea CAS No. 90094-78-3

N-(2-Amino-5-benzoylphenyl)thiourea

Cat. No.: B14381777
CAS No.: 90094-78-3
M. Wt: 271.34 g/mol
InChI Key: XRFKQWCGUAVXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-5-benzoylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Amino-5-benzoylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-benzoylaniline with thiophosgene or its less toxic substitutes. This reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane . Another method involves the reaction of 2-amino-5-benzoylaniline with isothiocyanates under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its simplicity, high yield, and the use of water as a solvent, making it an environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-benzoylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas .

Mechanism of Action

The mechanism of action of N-(2-Amino-5-benzoylphenyl)thiourea involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes, inhibiting their activity. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and specificity . Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and enzymes .

Properties

CAS No.

90094-78-3

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

(2-amino-5-benzoylphenyl)thiourea

InChI

InChI=1S/C14H13N3OS/c15-11-7-6-10(8-12(11)17-14(16)19)13(18)9-4-2-1-3-5-9/h1-8H,15H2,(H3,16,17,19)

InChI Key

XRFKQWCGUAVXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.